2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Overview
Description
The compound “2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring . This structure is fused with a cyclopenta ring. The molecule also contains a sulfonyl functional group attached to a 2-ethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several different types of functional groups and rings, which can have significant effects on its chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The sulfonyl group could potentially undergo substitution reactions, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research efforts have been directed towards the synthesis of novel heterocyclic compounds that incorporate a sulfonamido moiety, aiming to explore their use as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized pyran, pyridine, and pyridazine derivatives starting from a precursor containing the sulfonamido group, evaluating their antibacterial activities with promising results for several compounds M. E. Azab, M. Youssef, E. A. El-Bordany, 2013.
Antimicrobial Agents Synthesis
Further studies focused on developing new heterocyclic compounds that include the sulfamoyl moiety for antimicrobial use. Darwish et al. (2014) pursued the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, demonstrating their potential as antimicrobial agents through in vitro antibacterial and antifungal activity evaluation E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014.
Selective COX-2 Inhibitors
In the realm of medicinal chemistry, compounds with a sulfonamide group have been synthesized and evaluated for their selective COX-2 inhibitory activity. Singh et al. (2004) worked on 2,3-diaryl pyrazines and quinoxalines, showing significant potential in vivo for inflammation treatment, highlighting the importance of sulfonamide groups in developing new pharmacological agents Sunil Singh, V. Saibaba, V. Ravikumar, et al., 2004.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 11-(2-ethoxybenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, making the compound a potential candidate for cancer treatment .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It shows superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 .
Properties
IUPAC Name |
11-(2-ethoxyphenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16-8-3-4-9-17(16)24(21,22)19-10-11-20-15(12-19)13-6-5-7-14(13)18-20/h3-4,8-9H,2,5-7,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUVURCEPJHNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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